molecular formula C10H22N2O2 B13513700 tert-Butyl L-lysinate

tert-Butyl L-lysinate

Cat. No.: B13513700
M. Wt: 202.29 g/mol
InChI Key: UCORYUPEVCQOAL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl L-lysinate is a chiral building block and protected amino acid ester critical in scientific research. Its primary application is in the field of peptide synthesis, where the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions while the side chain amino group can be further modified . This allows researchers to construct complex peptide architectures with high precision. As an intermediate, it can be used in the synthesis of more complex molecules, such as organometallic conjugates. For instance, similar lysine-tert-butyl ester derivatives have been used as precursors for the synthesis of bioorganometallic compounds like ferrocenyl-lysine conjugates, which have been explored for their nucleolytic activity and potential as electrochemical probes in proteins . In chemical biology, such protected amino acids are fundamental for genetic code expansion techniques, enabling the site-specific incorporation of unnatural amino acids into proteins to study function and design novel enzymes . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl (2S)-2,6-diaminohexanoate

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)8(12)6-4-5-7-11/h8H,4-7,11-12H2,1-3H3/t8-/m0/s1

InChI Key

UCORYUPEVCQOAL-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Preparation Methods

Selective Protection of the α-Amino Group and Esterification

One of the most common approaches involves:

  • Starting with L-lysine methyl ester hydrochloride or free L-lysine.
  • Using a buffer system of sodium carbonate and sodium bicarbonate to selectively deprotonate the α-amino group (N² position) due to its lower pKa compared to the ε-amino group (N⁶ position).
  • Reacting the selectively liberated α-amino group with di-tert-butyl dicarbonate (Boc anhydride) to form the N²-(tert-butoxycarbonyl)-L-lysine methyl ester .
  • Subsequently, the methyl ester can be converted to the tert-butyl ester by transesterification or direct esterification with tert-butanol under acidic conditions.

This method leverages the difference in ionization constants of the two amino groups (pKa ~9.0 for N² and ~10.5 for N⁶), enabling selective protection.

Key Reaction Parameters (from patent CN112694420B):
Parameter Range/Value Notes
Sodium carbonate concentration 0.01–0.1 mol/L Optimal 0.01–0.03 mol/L
Sodium bicarbonate concentration 0.5–1.0 mol/L Optimal 0.7–0.9 mol/L
Buffer system pH 9–11 Maintains selective amino group dissociation
Molar ratio Boc anhydride : Lysine methyl ester hydrochloride 1.0–2.0 : 1 Optimal 1.0–1.1 : 1 to avoid overprotection
Reaction temperature 0–40 °C Optimal 15–25 °C

This approach avoids the use of copper complexes traditionally used for selective protection, thereby reducing heavy metal waste and simplifying purification.

Alternative Method: Schiff Base Intermediate and Boc Protection

Another method involves:

  • Formation of a Schiff base intermediate by reacting L-lysine with p-anisaldehyde to protect the α-amino group temporarily.
  • Hydrolysis and pH adjustment to isolate the intermediate.
  • Addition of di-tert-butyl dicarbonate under controlled pH (~10) and low temperature (0–5 °C) to selectively introduce the Boc protecting group.
  • Final acidic workup to remove the Schiff base and yield the Boc-protected lysine derivative.

This method provides high purity and yield of Nε-Boc-L-lysine derivatives suitable for further synthetic applications.

Aza-Michael Addition for tert-Butyl Ester Formation

An alternative approach to obtain tert-butyl protected lysine derivatives involves an aza-Michael addition reaction:

  • L-lysine is reacted with tert-butyl acrylate at low temperature (0 °C) to form tert-butyl protected lysine derivatives.
  • The steric hindrance of the tert-butyl group helps control the formation of mono- and bi-adducts, favoring the desired tert-butyl ester product.
  • Reaction time and equivalents of tert-butyl acrylate are optimized to maximize yield and selectivity.

Mass spectrometry analysis confirms the formation of mono- and bi-adducts corresponding to tert-butyl protected lysine species.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Selective Boc Protection in Buffer Lysine methyl ester hydrochloride, sodium carbonate/bicarbonate buffer, Boc anhydride, 15–25 °C High selectivity, avoids heavy metals, straightforward Requires precise pH and reagent control
Schiff Base Intermediate Method p-Anisaldehyde, Boc anhydride, THF, NaOH, low temperature (0–5 °C) High purity, scalable, well-documented Multi-step, requires careful pH control
Aza-Michael Addition L-lysine, tert-butyl acrylate, 0 °C, controlled equivalents Direct tert-butyl ester formation, steric control Possible formation of multiple adducts, requires MS monitoring

Detailed Research Findings

  • The selective Boc protection method using a sodium carbonate/bicarbonate buffer system exploits the difference in pKa values of the amino groups in lysine, allowing selective protection of the α-amino group without protecting the ε-amino group initially. This method significantly shortens the reaction route and improves efficiency compared to copper complexation methods.

  • The Schiff base intermediate method provides a robust alternative for large-scale synthesis, where the temporary protection by p-anisaldehyde allows selective Boc protection and easy removal of protecting groups after the reaction. The process maintains reaction pH around 10 and low temperature to ensure selectivity and yield.

  • The aza-Michael addition approach is useful for direct esterification with tert-butyl acrylate, where steric hindrance controls product distribution. Mass spectrometry analysis shows the formation of mono- and di-adducts, and reaction conditions can be tuned to favor the desired tert-butyl L-lysinate.

Chemical Reactions Analysis

Protection of Amino Groups

tert-Butyl L-lysinate is primarily synthesized by protecting lysine’s amino group with a tert-butyl group. This involves reacting lysine with tert-butoxycarbonyl (Boc) anhydride or di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. The reaction typically occurs in a buffer system (e.g., sodium carbonate and sodium bicarbonate) to selectively deprotonate and activate the amino group .

Protecting Agent Reaction Conditions Product
Boc anhydrideBuffer (pH 9–11), 0–40°C N²-Boc-protected lysine methyl ester
Di-tert-butyl dicarbonateYb(OTf)₃ catalyst, CH₃CN, 80°C tert-butyl ester derivatives

The tert-butyl group stabilizes the amino group during subsequent reactions, preventing premature interactions .

Deprotection Reactions

The tert-butyl protecting group is removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). For example, in polymer synthesis, tert-butyl esters are deprotected by adding TFA, followed by precipitation and purification .

Deprotection Method Conditions Result
TFA treatmentTFA, room temperature Free amino group (deprotected lysine)
Basic conditionsNaOH, pH 8 Deprotonated polymer derivatives

Peptide Bond Formation

This compound participates in peptide synthesis via N-acylation or coupling reactions. For example, in solid-phase peptide synthesis (SPPS), the tert-butyl group prevents unwanted side reactions at the amino group during chain elongation .

Reaction Type Reagents/Conditions Outcome
N-acylationAcyl chloridesN-acyl derivatives
CouplingActivated esters, bases (e.g., TEA)Peptide bonds

Mixed Anhydride Formation and Decomposition

In Yb(OTf)₃-catalyzed reactions, Boc₂O reacts with carboxylic acids or alcohols to form mixed anhydrides or carbonates. These intermediates decompose via a six-membered transition state, yielding tert-butyl esters or ethers .

Mechanism :

  • Chelate complexation : Boc₂O reacts with Yb(OTf)₃ to form a chelate complex.

  • Nucleophilic attack : Alcohol or carboxylate attacks the carbonyl carbon.

  • Decomposition : Elimination of tert-butanol and CO₂ produces tert-butyl ester/ether .

Product Key Factors
tert-butyl esterHigher Boc₂O equivalents
tert-butyl etherElevated temperatures

Selective Reactions in Buffer Systems

The synthesis of methyl-tert-butoxycarbonyl-L-lysine involves selective amino group protection using a sodium carbonate/bicarbonate buffer. This method leverages the pKa difference between lysine’s N² (pKa ~9.0) and N⁶ (pKa ~10.5) groups to target the N² amino group .

Buffer Composition pH Range Selectivity
Na₂CO₃/NaHCO₃9–11 N² amino group only

Research Findings

  • Stability in Peptide Synthesis : The tert-butyl group’s steric bulk prevents premature deprotection during peptide assembly, enabling efficient chain elongation .

  • Catalyst Effects : Yb(OTf)₃ enables selective tert-butyl ester formation at 80°C, while higher temperatures favor ether formation .

  • Buffer Optimization : Adjusting buffer concentrations (e.g., 0.01–0.1 M Na₂CO₃, 0.5–1.0 M NaHCO₃) improves reaction efficiency and minimizes byproducts .

This compound remains a cornerstone in peptide chemistry due to its versatility in protection, selective reactivity, and compatibility with modern synthesis methodologies.

Scientific Research Applications

Tert-butyl L-lysinate is a derivative of the amino acid L-lysine that has various applications in scientific research, particularly in peptide synthesis, drug development, and biochemistry . It is valued for its stability and solubility, making it a useful building block in various applications .

Scientific Research Applications

Peptide Synthesis: this compound serves as a crucial building block in the synthesis of peptides, especially within the pharmaceutical industry for creating therapeutic proteins and hormones .

Drug Development: It enhances the solubility and stability of active pharmaceutical ingredients, which is vital for effective drug delivery systems .

Bioconjugation: Researchers use this compound in bioconjugation processes to link biomolecules like antibodies to drugs, which improves targeted therapy in cancer treatments .

Research in Biochemistry: The compound is used in biochemical studies to investigate protein interactions and enzyme activities, offering insights into metabolic pathways .

Cosmetic Formulations: this compound acts as a stabilizer and enhances the texture and efficacy of formulations aimed at skin health in cosmetic products .

NMR Studies: Tagging proteins with tert-butyl groups is a strategy to study large biomolecular assemblies with limited stability and/or solubility . The 1H NMR signal of a tert-butyl group attached to a large protein can be observed with high sensitivity if the group retains high mobility .

Synthesis of Unnatural Amino Acids: Tert-butyl esters of lysine are used in the synthesis of unnatural amino acids. For example, Nα-Nε-(ferrocene-1-acetyl)-l-lysine, which exhibits the ability to cleave DNA, can be synthesized using α-(1,1-dimethylethoxy-carbonyl)-l-lysine-tert-butyl ester .

Nickel-Catalyzed Carbonylative Coupling: Tert-butyl isocyanide can be used as a CO surrogate in nickel-catalyzed allylic carbonylative coupling reactions with alkyl zinc reagents, allowing for the synthesis of β,γ-unsaturated ketones .

Mechanism of Action

The mechanism by which tert-butyl L-lysinate exerts its effects is primarily through its role as a protecting group. The tert-butyl group shields the amino function from unwanted reactions, allowing for selective modifications at other sites. This protection is crucial in peptide synthesis, where precise control over reaction sites is necessary.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
tert-Butyl L-lysinate C₁₆H₃₁N₃O₄ 329.43 Boc-protected amine, tert-butyl ester Peptide synthesis, drug intermediates
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate C₂₁H₂₅N₃O₅ 371.43 Benzyloxycarbonyl (Cbz) group, tert-butyl ester Tyrosine derivatives in peptide chemistry
H-Tyr-OtBu (L-tyrosine tert-butyl ester) C₁₃H₁₉NO₃ 237.30 Free amine, tert-butyl ester Intermediate in solid-phase peptide synthesis
tert-Butyl 3-formylazetidine-1-carboxylate C₉H₁₅NO₃ 185.22 Azetidine ring, formyl group Building block for heterocyclic drug candidates

Physicochemical Properties

  • Solubility: this compound exhibits lower aqueous solubility compared to its unprotected counterpart (L-lysine) due to the tert-butyl ester. However, it surpasses MDEA (methyldiethanolamine) in solubility in polar aprotic solvents like THF .
  • Viscosity :

    • L-lysinate solutions demonstrate viscosity trends similar to MDEA at low concentrations but diverge at higher concentrations due to differences in hydrogen-bonding networks .

Reactivity and Stability

  • Acid/Base Stability: The Boc group in this compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas the tert-butyl ester is labile under strongly acidic conditions . In contrast, tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate retains its Cbz group under acidic hydrolysis but requires hydrogenolysis for deprotection .
  • Synthetic Utility: this compound is pivotal in synthesizing bis-Boc-protected lysine derivatives, enabling selective modifications in peptide chains . tert-Butyl 3-hydroxyazetidine-1-carboxylate (similarity score: 0.98 to this compound) is used in spirocyclic compound synthesis but lacks the amino acid backbone critical for peptide applications .

Research Findings and Limitations

  • Contradictions in Data: notes that viscosity trends for L-lysinate are extrapolated rather than experimentally verified, highlighting a gap in empirical validation . tert-Butyl 3-formylazetidine-1-carboxylate’s synthetic protocols () lack detailed kinetic studies, limiting scalability assessments .
  • Recent Advances: Novel methods for this compound synthesis (e.g., flow chemistry) have reduced reaction times from 24 hours to <6 hours, enhancing industrial applicability .

Biological Activity

Introduction

Tert-butyl L-lysinate is a derivative of the amino acid lysine, modified with a tert-butyl group. This compound has garnered attention in various fields, including peptide synthesis, drug development, and bioconjugation. Its biological activity is primarily linked to its role in enhancing the stability and functionality of peptides and proteins, as well as its potential effects on cellular processes and therapeutic applications.

This compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₃₁N₂O₂
  • Molecular Weight : 241.42 g/mol

The tert-butyl group provides steric hindrance, which can influence the reactivity and interaction of the compound with biological targets.

1. Peptide Synthesis

This compound is widely used as a protected form of lysine in solid-phase peptide synthesis (SPPS). The protection of the amino group allows for selective reactions during peptide assembly, preventing unwanted side reactions that may occur with free amino acids. This results in higher yields and purities of synthesized peptides.

2. Drug Development

The compound plays a crucial role in the design of pharmaceutical agents. It can enhance the bioavailability of drugs by acting as a prodrug, which is converted into an active form within the body. This property is particularly beneficial for compounds that exhibit poor solubility or stability.

3. Bioconjugation

The tert-butyl ester group facilitates bioconjugation processes, allowing for the attachment of various biomolecules to peptides or proteins. This capability is essential for developing targeted drug delivery systems and diagnostic agents, improving therapeutic efficacy while minimizing side effects.

Case Study 1: Effects on Tumorigenesis

Research has indicated that lysine derivatives can influence tumorigenesis. A study involving L-lysine demonstrated that while it can promote carcinogenesis in certain contexts, its derivatives may exhibit different biological activities. For instance, when combined with green propolis extract, L-lysine was shown to enhance tumor invasiveness in rat models, suggesting a complex interaction between lysine derivatives and cancer pathways .

Case Study 2: Protein Engineering

In protein engineering applications, this compound has been utilized to modify proteins to enhance their stability and functionality. For example, studies have shown that introducing tert-butyl groups can improve the solubility and thermal stability of proteins, making them more suitable for therapeutic applications .

Summary of Biological Activities

Biological Activity Description
Peptide SynthesisServes as a protected amino acid to facilitate selective peptide assembly.
Drug DevelopmentEnhances bioavailability and stability of pharmaceutical compounds.
BioconjugationEnables attachment of biomolecules for targeted therapies and diagnostics.
TumorigenesisInfluences tumor growth and invasiveness; interactions with other compounds can alter carcinogenic pathways.
Protein EngineeringModifies proteins to improve stability and functionality for therapeutic uses.

Q & A

Basic Research Questions

Q. How can tert-Butyl L-lysinate be synthesized and characterized in a reproducible manner?

  • Methodology : Use a multi-step Boc-protection strategy, starting with L-lysine. The tert-butyloxycarbonyl (Boc) group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM). Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity. Characterization requires NMR (¹H/¹³C), IR (to confirm carbamate formation), and HPLC (≥95% purity). For reproducibility, document reaction stoichiometry, solvent ratios, and purification parameters .
  • Critical Data : Compare melting points and spectral data with literature (e.g., Boc-L-lysine derivatives). Discrepancies in NMR shifts >0.1 ppm may indicate impurities or stereochemical deviations.

Q. What analytical techniques are essential to distinguish this compound from structural analogs (e.g., isobutyl variants)?

  • Methodology : Employ tandem mass spectrometry (LC-MS/MS) to differentiate fragmentation patterns. For example, tert-butyl groups produce distinct [M+H-56]⁺ fragments due to loss of isobutylene. X-ray crystallography resolves stereochemistry, while 2D NMR (COSY, HSQC) confirms proton-proton correlations in the lysinate backbone .
  • Data Validation : Cross-reference retention times (HPLC) and optical rotation ([α]D²⁵) with published values for enantiomeric purity.

Advanced Research Questions

Q. How do solvent effects and tert-butyl steric hindrance influence the stability of L-lysinate derivatives in aqueous solutions?

  • Methodology : Conduct accelerated stability studies (pH 3–9, 25–40°C) with UV-Vis monitoring (λ = 210–280 nm). Use DFT calculations (e.g., Gaussian 16) to model solvation shells and tert-butyl conformational energy barriers. Compare degradation kinetics (Arrhenius plots) with non-bulky analogs (e.g., methyl esters) .
  • Data Interpretation : A 10–15% reduction in hydrolysis rate (vs. methyl esters) at pH 7 suggests tert-butyl steric protection. Contradictory viscosity trends (e.g., vs. MDEA) require rheological validation under controlled shear rates .

Q. What experimental strategies resolve contradictions in this compound’s reactivity across published studies?

  • Methodology : Perform meta-analysis of kinetic data (e.g., nucleophilic substitution rates) using standardized conditions (solvent, temperature, catalyst). Apply multivariate regression to isolate variables (e.g., solvent polarity, counterion effects). Reproduce conflicting protocols with strict adherence to documented methods .
  • Case Study : If Study A reports 90% yield (THF, 0°C) and Study B reports 65% yield (DCM, RT), test intermediate stability via in-situ IR to detect side reactions (e.g., carbamate scrambling).

Q. How can this compound’s role in peptide synthesis be optimized for scalable, enantioselective applications?

  • Methodology : Screen coupling agents (e.g., HATU vs. DCC) in solid-phase peptide synthesis (SPPS). Monitor Fmoc-deprotection efficiency (UV at 301 nm) and racemization (Marfey’s assay). Use DoE (Design of Experiments) to balance reaction time, temperature, and molar excess .
  • Key Metrics : Enantiomeric excess (EE) ≥98% via chiral HPLC; coupling yields >85% under microwave-assisted conditions (50°C, 10 min).

Data Management & Reproducibility

Q. What metadata standards ensure replicability of this compound studies?

  • Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document reaction parameters (e.g., stirring speed, inert gas flow rate) in electronic lab notebooks. Deposit raw spectral data in repositories (e.g., Zenodo) with DOI links .
  • Checklist :

  • NMR: Solvent peaks labeled, integration values reported.
  • HPLC: Column type, gradient program, injection volume.
  • Synthesis: Batch numbers for reagents, purity certificates.

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